

A Comparative Analysis of Allura Red AC Regulations in the US and EU

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Red 2

Cat. No.: B1170439

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of the regulatory landscape for the food colorant Allura Red AC, also known as FD&C Red No. 40 in the United States and E129 in the European Union. The information is intended for researchers, scientists, and drug development professionals to navigate the different regulatory requirements in these key markets.

Regulatory Limits and Acceptable Daily Intake

The primary difference in the regulation of Allura Red AC between the US and the EU lies in the specificity of their quantitative limits for various food products. While both regions have established the same Acceptable Daily Intake (ADI), the EU enforces Maximum Permitted Levels (MPLs) for specific food categories, whereas the US generally relies on Good Manufacturing Practices (GMP).

The ADI for Allura Red AC has been set at 7 milligrams per kilogram of body weight per day by both the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA)[1].

Table 1: Quantitative Limits for Allura Red AC (FD&C Red No. 40 / E129) in the US and EU

Region	Regulation	Food Category	Maximum Permitted Level (MPL)
United States	21 CFR 74.340	Foods generally	Consistent with Good Manufacturing Practice (GMP)
Solid or semisolid food	30 mg/lb (approximately 66 mg/kg)	Flavoured fermented milk products including heat-treated products	100 mg/kg
Liquid food	30 mg/pint (approximately 63 mg/L)		
European Union	Regulation (EC) No 1333/2008		
Ripened cheese	100 mg/kg	Flavoured fermented milk products including heat-treated products	100 mg/kg
Edible cheese rind	100 mg/kg		
Fruit and vegetables in vinegar, oil, or brine	200 mg/kg		
Canned or bottled fruit and vegetables	200 mg/kg		
Mostarda di frutta	200 mg/kg		
Confectionery	300 mg/kg		
Decorations, coatings and fillings, except fruit-based fillings	300 mg/kg		
Fine bakery wares (e.g., cakes, biscuits)	200 mg/kg		
Edible ices	150 mg/kg		

Processed fish and fishery products including molluscs and crustaceans	100 mg/kg
Meat preparations	20 mg/kg
Breakfast sausages with a cereal content of not less than 6%	20 mg/kg
Burger meat with a vegetable and/or cereal content of not less than 4%	20 mg/kg
Non-alcoholic flavoured drinks	100 mg/L
Aromatized wines, aromatized wine-based drinks, and aromatized wine-product cocktails	200 mg/L
Food supplements supplied in a solid/liquid form	300 mg/kg / 100 mg/L
Sauces	200 mg/kg
Seasonings	50 mg/kg
Soups and broths	50 mg/kg
Smoked fish	100 mg/kg

In the EU, foods containing Allura Red AC are also required to carry a warning label stating that the colorant "may have an adverse effect on activity and attention in children"[\[2\]](#)[\[3\]](#). This is a direct consequence of the "Southampton 6" study. The US does not have a similar federal labeling requirement.

Key Experimental Data and Protocols

The established ADI and regulatory decisions are based on a comprehensive evaluation of toxicological data. Below are summaries of the methodologies for key studies that have influenced the safety assessment of Allura Red AC.

The "Southampton 6" Hyperactivity Study

- Title: Food additives and hyperactive behaviour in 3-year-old and 8/9-year-old children in the community: a randomised, double-blinded, placebo-controlled trial.
- Methodology: This study investigated the potential link between the consumption of a mixture of artificial food colors, including Allura Red AC, and sodium benzoate on hyperactivity in children[2][4][5].
 - Study Design: A randomised, double-blinded, placebo-controlled crossover trial was employed.
 - Participants: The study included 153 three-year-old children and 144 eight- and nine-year-old children from the general population.
 - Intervention: Participants consumed one of three types of drinks: a placebo drink or one of two different mixes of artificial food colors and sodium benzoate preservative.
 - Outcome Measures: The primary outcome was a global hyperactivity aggregate score, which was based on observations and ratings from parents and teachers. For the older children, a computerized attention test was also included.

Genotoxicity Assessment: In Vivo Comet Assay

- Title: DNA damage induced by red food dyes orally administered to pregnant and male mice.
- Methodology: This study assessed the genotoxic potential of Allura Red AC in mice using the alkaline single-cell gel electrophoresis (Comet) assay[6][7][8].
 - Test System: The study utilized male ddY mice.
 - Administration: Allura Red AC was administered orally to the mice.

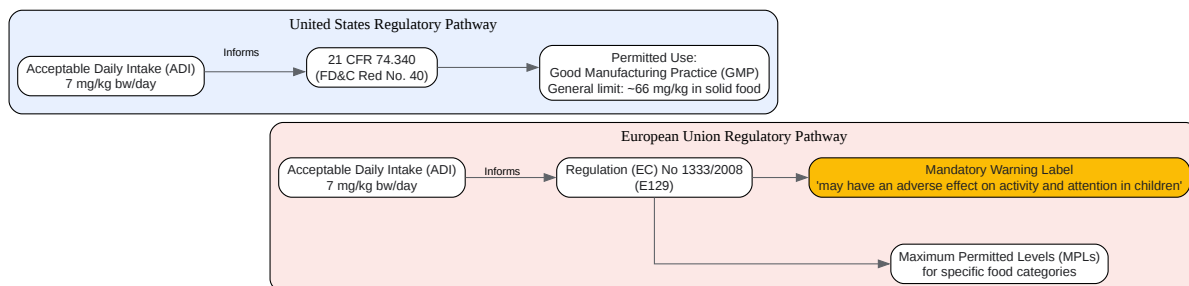
- Dosage: A range of doses were tested, with DNA damage observed at doses as low as 10 mg/kg body weight.
- Sample Collection: Various organs, including the glandular stomach, colon, liver, kidney, urinary bladder, lung, brain, and bone marrow, were sampled at 3 and 24 hours after administration.
- Endpoint: The assay measured the extent of DNA migration, which is an indicator of DNA damage. The results showed that Allura Red AC induced DNA damage in the colon of the mice.

Lifetime Carcinogenicity Study in Rats

- Title: Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-Dawley rats.
- Methodology: This long-term study evaluated the carcinogenic potential of Allura Red AC in rats.
 - Test System: The study was conducted on Sprague-Dawley rats.
 - Study Design: The rats were exposed to Allura Red AC in their diet over their lifetime.
 - Endpoint: The primary endpoint was the incidence of tumors in the treated groups compared to a control group. The study concluded that Allura Red AC was not carcinogenic in Sprague-Dawley rats.

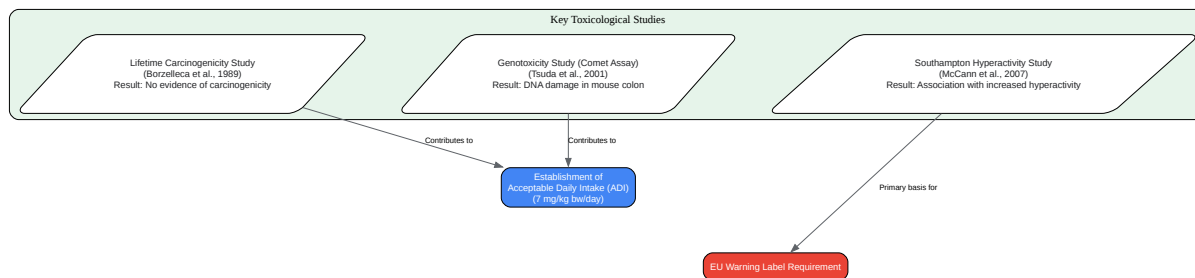
Visualizing the Regulatory Pathways

The following diagrams illustrate the regulatory workflow and the logical relationship of the key studies influencing the safety assessment of Allura Red AC.



[Click to download full resolution via product page](#)

A flowchart comparing the regulatory pathways for Allura Red AC in the US and EU.



[Click to download full resolution via product page](#)

Logical relationship of key toxicological studies to the safety assessment of Allura Red AC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jwatch.org [jwatch.org]
- 2. cspi.org [cspi.org]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]

- 4. Food additives and hyperactive behaviour in 3-year-old and 8/9-year-old children in the community: a randomised, double-blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.fabresearch.org [library.fabresearch.org]
- 6. The comet assay with 8 mouse organs: results with 39 currently used food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. | PDF or Rental [articles.researchsolutions.com]
- To cite this document: BenchChem. [A Comparative Analysis of Allura Red AC Regulations in the US and EU]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170439#comparing-the-regulatory-limits-of-allura-red-ac-in-the-us-and-eu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com